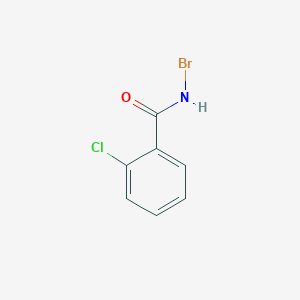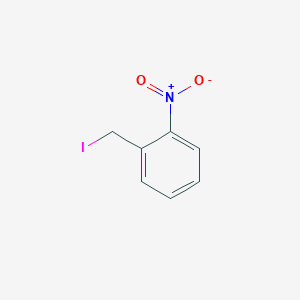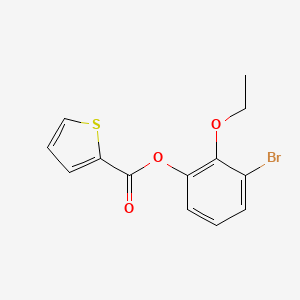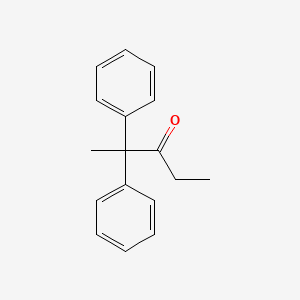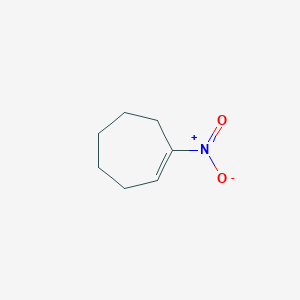
Cycloheptene, 1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptene, 1-nitro- is an organic compound that belongs to the class of nitroalkenes It is a derivative of cycloheptene, a seven-membered ring with a double bond, where one of the hydrogen atoms is replaced by a nitro group (-NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptene, 1-nitro- can be synthesized through several methods. One common approach involves the nitration of cycloheptene using nitric acid or a nitrating mixture. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another method involves the use of nitroalkenes as intermediates, where cycloheptene is reacted with nitroalkenes under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1-nitro- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptene, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas and a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of cycloheptene amine derivatives.
Substitution: Formation of substituted cycloheptene derivatives.
Scientific Research Applications
Cycloheptene, 1-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cycloheptene, 1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo various transformations, such as reduction to an amine, which can then interact with biological targets. The compound’s reactivity is influenced by the presence of the double bond in the cycloheptene ring, which can participate in addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1-nitro-: A six-membered ring analog with similar chemical properties.
Cyclooctene, 1-nitro-: An eight-membered ring analog with different ring strain and reactivity.
Cyclopentene, 1-nitro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1-nitro- is unique due to its seven-membered ring structure, which imparts specific ring strain and reactivity. This compound’s properties differ from its smaller and larger ring analogs, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
36291-53-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-nitrocycloheptene |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
CTKHDNWRYKCDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


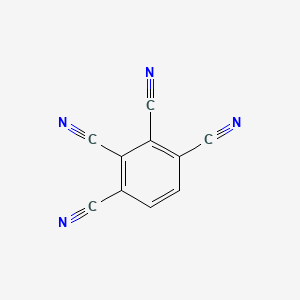
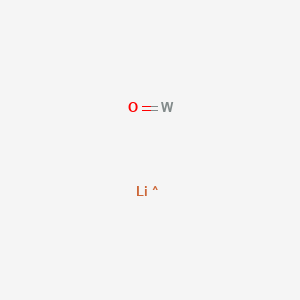
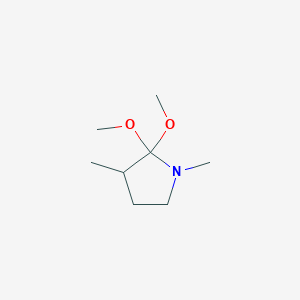
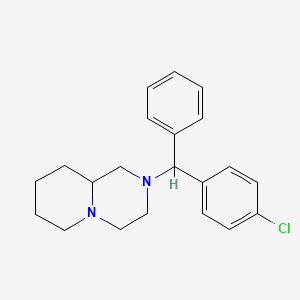
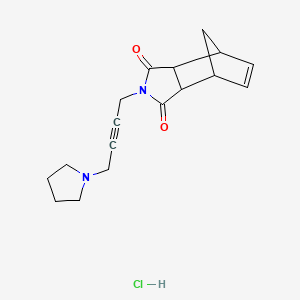
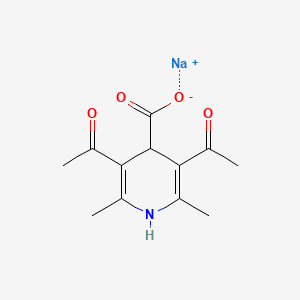
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

